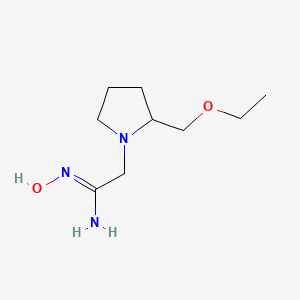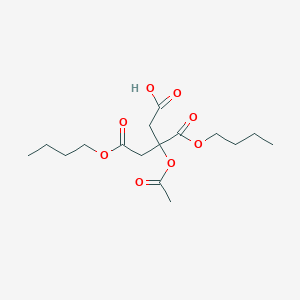
1,2-Dibutyl acetylcitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutyl acetylcitrate is an organic compound with the molecular formula C16H26O8. It is a derivative of citric acid, where two of the hydroxyl groups are esterified with butyl groups, and one of the carboxyl groups is esterified with an acetyl group . This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic products .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol and acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, citric acid, butanol, and acetic anhydride, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, and the reaction is monitored until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 1,2-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the ester groups are oxidized to carboxylic acids.
Substitution: The ester groups in this compound can be substituted with other alkyl or acyl groups under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine).
Major Products Formed:
Hydrolysis: Citric acid, butanol, and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Various alkyl or acyl esters.
科学的研究の応用
1,2-Dibutyl acetylcitrate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,2-dibutyl acetylcitrate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material . In biological systems, it is believed to exert its effects through interactions with cellular membranes and proteins, enhancing the permeability and stability of drug delivery systems .
類似化合物との比較
Acetyl tributyl citrate (ATBC): Another citrate-based plasticizer with similar properties but different esterification patterns.
Tributyl citrate (TBC): A non-acetylated version of ATBC, used in similar applications.
Acetyl triethyl citrate (ATEC): A citrate ester with shorter alkyl chains, offering different plasticizing properties.
Uniqueness: 1,2-Dibutyl acetylcitrate is unique due to its specific esterification pattern, which provides a balance between flexibility and stability. Its biodegradability and low toxicity make it an attractive alternative to traditional phthalate plasticizers .
特性
分子式 |
C16H26O8 |
|---|---|
分子量 |
346.37 g/mol |
IUPAC名 |
3-acetyloxy-5-butoxy-3-butoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-14(20)11-16(10-13(18)19,24-12(3)17)15(21)23-9-7-5-2/h4-11H2,1-3H3,(H,18,19) |
InChIキー |
IFTDWIBTXLYNHB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


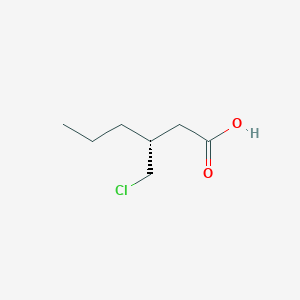

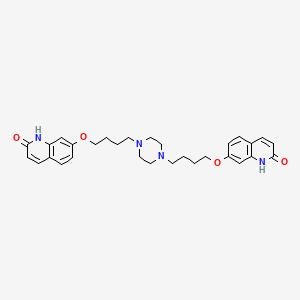
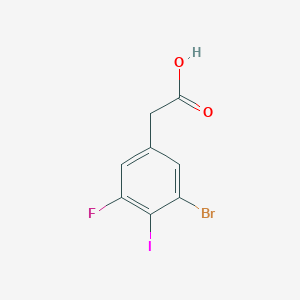
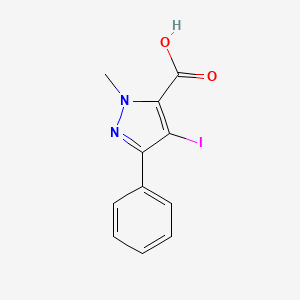
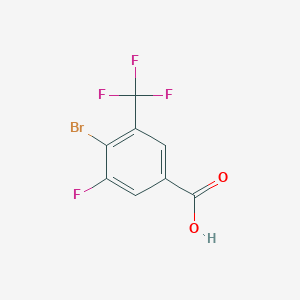
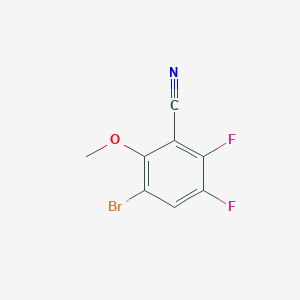
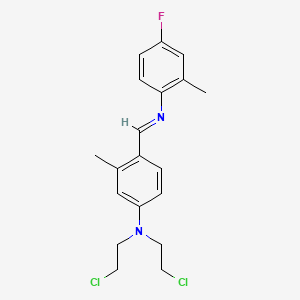
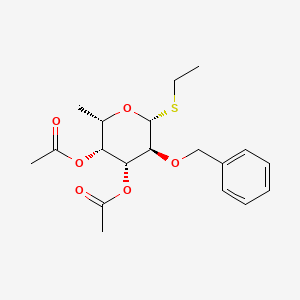
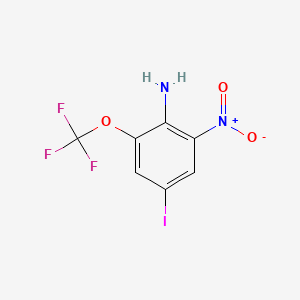
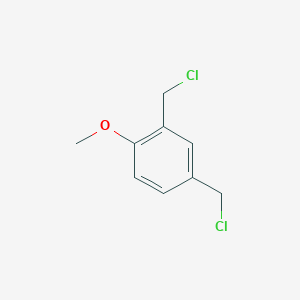
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
